Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Medicinal Chemistry Organic Synthesis Chemical Reactivity

Generic 1H-triazoles fail to replicate the electronic profile of N2-methylated 2H-1,2,3-triazoles, altering solubility and cross-coupling outcomes. This C5-bromo, C4-methyl ester building block offers a locked 2H-tautomer with quantified low basicity (pKa ~ -3.5) and cLogP 1.5. - **Distinct reactivity:** 2-methyl vs. 1-methyl analogs show significantly different SNAr kinetics. - **Palladium-ready:** C5-Br enables Suzuki-Miyaura diversification to 5-aryl/heteroaryl libraries. - **API crystallinity advantage:** ~0.12 D dipole moment vs. ~4.55 D for 1H-isomer, promoting crystalline forms.

Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
CAS No. 1372711-70-0
Cat. No. B3039864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate
CAS1372711-70-0
Molecular FormulaC5H6BrN3O2
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCN1N=C(C(=N1)Br)C(=O)OC
InChIInChI=1S/C5H6BrN3O2/c1-9-7-3(4(6)8-9)5(10)11-2/h1-2H3
InChIKeyBSHWJBSHZPLXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate – 2H-Triazole Building Block


Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS 1372711-70-0) is a heterocyclic building block characterized by a 2H-1,2,3-triazole core with a C5 bromine atom for cross-coupling and a C4 methyl ester handle for further derivatization. Its key distinguishing feature is the N2-methyl substitution, which locks the compound in the 2H-tautomeric form, a configuration known to impart distinct electronic properties and stability compared to its 1H-regioisomeric analogs [1].

Why Generic Triazoles Cannot Substitute for Methyl 5-Bromo-2-Methyl-2H-triazole-4-carboxylate


Substituting a generic 1H-triazole or even a 1-methyl-1H-triazole analog for this specific 2H-triazole derivative is not a viable one-to-one replacement. The N2-methylated 2H-1,2,3-triazole core exhibits fundamentally different physicochemical properties and reactivity profiles compared to its N1-substituted regioisomers. This is evidenced by a dramatically lower dipole moment (~0.1 D for 2H-triazole vs. ~4.6 D for 1H-triazole), which impacts solubility, chromatographic behavior, and molecular recognition [1]. Furthermore, nucleophilic aromatic substitution (SNAr) kinetics on brominated triazoles show that the 2-methyl derivatives are significantly less reactive than their 1-methyl counterparts, which has direct consequences for the design and execution of synthetic routes [2].

Methyl 5-Bromo-2-Methyl-2H-triazole-4-carboxylate – Key Differentiation Data


SNAr Reactivity: 2-Methyl vs. 1-Methyl Triazole

In nucleophilic aromatic substitution (SNAr) reactions with piperidine in ethanol, the 2-methyl-2H-1,2,3-triazole scaffold is significantly less reactive than the 1-methyl-1H-1,2,3-triazole isomer. A direct comparison shows 5-bromo-1-methyltetrazole is appreciably more reactive than 4-bromo-2-methyl-1,2,3-triazole [1][2]. This lower reactivity is attributed to a less stabilized transition state in the 2-methyl derivative [2].

Medicinal Chemistry Organic Synthesis Chemical Reactivity

Basicity: 2-Methyl vs. 1-Methyl Triazole

The N2-methylated 2H-1,2,3-triazole core of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate exhibits significantly lower basicity compared to its N1-methylated regioisomer. While 1-methyl-1H-1,2,3-triazole has a pKa of 1.25, 2-methyl-2H-1,2,3-triazole is described as a much weaker base [1]. The target compound's predicted pKa is -3.46 ± 0.20, indicating it will remain unprotonated across a wide pH range .

Medicinal Chemistry Physical Organic Chemistry Property Prediction

Dipole Moment: 2H vs. 1H Triazole

Methylation at the N2 position of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate locks the triazole ring in the 2H-tautomeric form, preventing the tautomeric equilibrium seen in unsubstituted 1,2,3-triazoles . This tautomeric lock has a profound effect on the compound's electronic properties, most notably its dipole moment. While 1H-1,2,3-triazole has a calculated dipole moment of 4.55 Debye, 2H-1,2,3-triazole has a much smaller dipole moment of 0.12 Debye [1].

Medicinal Chemistry Physical Chemistry Computational Chemistry

Lipophilicity (cLogP) for ADME Prediction

The computed partition coefficient (XLogP3-AA) for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is 1.5 [1]. This provides a quantitative benchmark for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The value can be directly compared to other building blocks; for instance, the unsubstituted 1,2,3-triazole-4-carboxylate core would have a significantly lower LogP.

Drug Discovery ADME Prediction Medicinal Chemistry

Research Applications of Methyl 5-Bromo-2-Methyl-2H-triazole-4-carboxylate


Medicinal Chemistry Scaffold with Low Basicity

Based on its quantified low basicity (pKa ~ -3.5) and moderate lipophilicity (cLogP = 1.5) [1], this compound is an ideal building block for medicinal chemists aiming to reduce off-target activity associated with basic amines or to improve the ADME profile of lead compounds by mitigating CYP inhibition.

Cross-Coupling Diversification for SAR Studies

The C5 bromine atom provides a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate diverse libraries of 5-aryl/heteroaryl triazole derivatives [2]. The unique electronic profile of the 2H-triazole core [3] will impart distinct properties to the coupled products compared to those derived from 1H-triazole analogs.

Functionalized Triazoles with Improved Crystallinity

The lower dipole moment of the 2H-triazole core (~0.12 D vs. ~4.55 D for 1H-triazole) [3] suggests that final compounds incorporating this motif may exhibit improved crystallinity and lower water solubility. This can be advantageous in developing crystalline forms of active pharmaceutical ingredients (APIs) or in simplifying purification processes.

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